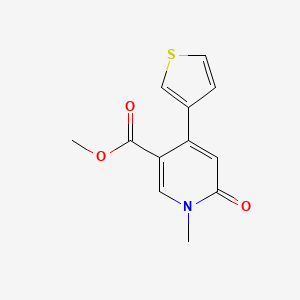

Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate

Description

Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a pyridine backbone with substituents at positions 1 (methyl), 3 (carboxylate ester), and 4 (thiophen-3-yl). Its molecular formula is C₁₂H₁₁NO₃S, with a molecular weight of 249.29 g/mol. The thiophene moiety introduces sulfur-based aromaticity, influencing electronic properties and intermolecular interactions such as π-π stacking and hydrogen bonding .

Properties

IUPAC Name |

methyl 1-methyl-6-oxo-4-thiophen-3-ylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-13-6-10(12(15)16-2)9(5-11(13)14)8-3-4-17-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBLTBPGXGLHRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)C2=CSC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of thiophen-3-carboxylic acid with an appropriate amine to form an intermediate.

Oxidation: The intermediate undergoes oxidation to introduce the oxo group at the 6-position of the pyridine ring.

Methylation: Finally, methylation of the carboxylic acid group yields the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and specific solvents can also play a crucial role in improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can further modify the compound, introducing additional functional groups.

Reduction: Reduction reactions can reduce the oxo group to a hydroxyl group.

Substitution: Substitution reactions can replace one of the substituents on the pyridine ring with another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Hydroxylated derivatives.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Derivatives with different substituents on the pyridine ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound and its derivatives are being explored for their therapeutic potential. Research is ongoing to determine their efficacy in treating various diseases, including infections and cancer.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiophene and pyridine rings can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Electronic and Steric Effects

- Thiophene vs. Hydroxyl : The thiophene group in the target compound enhances lipophilicity and aromatic stacking compared to the hydroxylated analogue (183.17 g/mol), which is more polar and prone to hydrogen bonding .

- Trifluoromethyl (CF₃) Groups : Compounds with CF₃ substituents (e.g., 259.16 g/mol in ) exhibit strong electron-withdrawing effects, improving resistance to oxidative metabolism but reducing solubility in aqueous media.

- Pyridine vs. Pyridazine : Pyridazine-based analogues (e.g., 346.69 g/mol in ) introduce additional nitrogen atoms, altering hydrogen-bonding patterns and crystal packing .

Crystallographic and Hydrogen-Bonding Analysis

- Target Compound : The thiophene ring likely contributes to planar stacking in crystal lattices, as observed in sulfur-containing heterocycles . Hydrogen bonds involving the carbonyl oxygen (C=O) and ester groups may form infinite chains or rings, as per graph-set analysis .

- Validation Tools : Programs like SHELXL and ORTEP-3 are critical for refining crystal structures and visualizing hydrogen-bond networks .

Research Findings and Trends

- Thermal Stability : The target compound’s thiophene ring may confer higher thermal stability compared to hydroxylated analogues due to aromatic stabilization .

- Solubility : Moderate solubility in organic solvents (e.g., DMSO, chloroform) is expected, contrasting with the poor solubility of CF₃-containing derivatives .

- Biological Activity : Thiophene’s role in modulating enzyme binding (e.g., via hydrophobic pockets) could position this compound as a lead in drug discovery .

Biological Activity

Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound through various studies, including structure-activity relationships (SAR), synthesis methods, and case studies.

Chemical Structure and Properties

The chemical structure of Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | C12H11NO3S |

| Molecular Weight | 239.29 g/mol |

| IUPAC Name | Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate |

| CAS Number | Not readily available |

Anticancer Properties

Research indicates that compounds similar to Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine derivatives exhibit anticancer properties by modulating apoptosis pathways and inhibiting tumor cell growth. For instance, studies have shown that dihydropyridine derivatives can inhibit the growth of various cancer cell lines, including colon adenocarcinoma (HT-29) and breast cancer cells (MCF-7) .

In a specific study involving a series of dihydropyridine derivatives, compounds were evaluated for their capacity to inhibit tumor cell growth. The results demonstrated that certain derivatives displayed significant cytotoxicity with IC50 values as low as 3 µM, indicating potent anticancer activity . The mechanism often involves the inhibition of key enzymes like phosphodiesterase (PDE), which are overexpressed in cancerous cells .

Antimicrobial Activity

Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine has also been investigated for its antimicrobial properties . Similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 µg/mL against Staphylococcus aureus . The presence of the thiophene ring in the structure is believed to enhance the antimicrobial activity by improving interaction with microbial targets .

Structure-Activity Relationship (SAR)

The biological activity of Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine can be influenced by its structural features. Key findings from SAR studies include:

| Structural Feature | Effect on Activity |

|---|---|

| Thiophene Substitution | Enhances antimicrobial activity |

| Dihydropyridine Core | Critical for anticancer efficacy |

| Functional Groups | Modifications can increase solubility and bioavailability |

These insights suggest that careful modification of the compound's structure can lead to enhanced biological activities.

Case Studies

Several case studies have highlighted the potential applications of Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine in drug development:

- Anticancer Efficacy Study : A study evaluated a series of dihydropyridine derivatives against various cancer cell lines. The results indicated that modifications to the thiophene ring significantly improved cytotoxicity against breast cancer cells .

- Antimicrobial Testing : In another study focusing on antimicrobial activity, several derivatives were tested against common bacterial strains. Results showed that some compounds exhibited bactericidal effects at low concentrations, making them potential candidates for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.